5-isopropyl-1H-1,2,4-triazol-3-amine nitrate
Overview
Description
5-Isopropyl-1H-1,2,4-triazol-3-amine nitrate is a chemical compound with the molecular formula C5H10N4·HNO3. It belongs to the class of triazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of 5-isopropyl-1H-1,2,4-triazol-3-amine nitrate typically involves the following steps:
Intramolecular Cyclocondensation: This method involves the cyclocondensation of amidoguanidines under specific conditions to form the triazole ring.
Thermal Condensation: Another approach is the thermal condensation of N-cyanoimidates with hydrazine, which leads to the formation of the triazole structure.
1,3-Dipolar Cycloaddition: This method involves the cycloaddition of hydrazonoyl derivatives and carbodiimides to form the triazole ring.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing the number of steps and reaction conditions.
Chemical Reactions Analysis
5-Isopropyl-1H-1,2,4-triazol-3-amine nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
5-Isopropyl-1H-1,2,4-triazol-3-amine nitrate has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-isopropyl-1H-1,2,4-triazol-3-amine nitrate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
5-Isopropyl-1H-1,2,4-triazol-3-amine nitrate can be compared with other similar compounds, such as:
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: This compound has similar structural features and applications in materials science.
3-Nitro-1,2,4-triazol-5-one: Known for its high energy and low sensitivity, this compound is used in explosive materials.
The uniqueness of this compound lies in its specific isopropyl substitution, which imparts distinct chemical and physical properties compared to other triazole derivatives.
Properties
IUPAC Name |
nitric acid;5-propan-2-yl-1H-1,2,4-triazol-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.HNO3/c1-3(2)4-7-5(6)9-8-4;2-1(3)4/h3H,1-2H3,(H3,6,7,8,9);(H,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMROQIOJXYFQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NN1)N.[N+](=O)(O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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